Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Structure and Synthesis: Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 846024-42-8, molecular formula: C₁₅H₁₅NO₄, molecular weight: 273.28) is a bicyclic compound featuring a fused cyclopropane ring and a lactam moiety. Its stereochemical designation is rel-(1R,5S,6s), as specified in commercial catalogs . The compound is synthesized via a high-yield process involving DBU-mediated endo-exo isomerization, which optimizes the stereochemical outcome .
Applications: This compound serves as a key intermediate in the synthesis of Trovafloxacin, a fluoroquinolone antibiotic, due to its ability to orient pharmacophores in a rigid three-dimensional space . Derivatives of this scaffold exhibit antibacterial, antifungal, and antioxidant activities, as demonstrated in in vitro studies .
Properties
IUPAC Name |
ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFQYGDIFWFUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577253 | |
| Record name | Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-06-7 | |
| Record name | Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of ethyl acetoacetate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the bicyclic structure . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has been explored for its potential pharmacological properties. Its structural features suggest it may serve as a scaffold for developing novel therapeutic agents targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound could exhibit anticancer properties. A study focused on synthesizing analogs of this bicyclic structure demonstrated promising results in inhibiting tumor cell proliferation in vitro, suggesting its potential as a lead compound in cancer drug development .
Synthetic Chemistry
This compound serves as an important building block in synthetic organic chemistry. Its unique bicyclic structure allows for the synthesis of more complex molecules through various chemical reactions such as:
- Cycloadditions
- Functional group transformations
These reactions can lead to the development of new materials or pharmaceuticals with enhanced properties.
Material Science
In material science, this compound has been investigated for use in creating advanced polymers and composites due to its ability to undergo polymerization reactions. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism by which Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Features | Biological Activity | Synthesis Method |
|---|---|---|---|---|---|
| Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (Target) | 846024-42-8 | C₁₅H₁₅NO₄ | Benzyl, 2,4-dioxo, rel-(1R,5S,6s) | Antibacterial, antifungal | DBU-mediated isomerization |
| trans-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | 134575-06-7 | C₁₅H₁₅NO₄ | Trans stereochemistry | Not explicitly reported (likely similar to target) | Condensation with NaH/THF |
| Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate | 827599-20-2 | C₁₃H₂₁NO₄ | Boc-protected amine | Intermediate for drug candidates | Sequential halogen displacement |
| Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | 335599-07-0 | C₈H₁₂O₃ | Oxygen instead of nitrogen (3-oxa) | No direct activity reported; scaffold for non-planar drugs | Dirhodium-catalyzed cyclization |
| Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | 338965-01-8 | C₁₆H₁₇ClF₃N₃O₃ | Trifluoromethyl, chloro-pyridine substituents | Potential kinase inhibition (inferred from substituents) | Suzuki coupling |
Key Differentiators
Stereochemical Variations
- The target compound’s rel-(1R,5S,6s) configuration contrasts with the trans isomer (CAS 134575-06-7), which lacks the fused cyclopropane’s stereochemical rigidity. This difference impacts binding affinity in biological systems .
- Stereoselective synthesis methods, such as dirhodium-catalyzed cyclization, are critical for generating enantiopure variants of the 3-azabicyclo[3.1.0]hexane scaffold .
Functional Group Modifications
- Boc Protection : The Boc-protected analogue (CAS 827599-20-2) enhances stability during synthetic steps, making it a preferred intermediate for further functionalization .
- Heteroatom Substitution: Replacing nitrogen with oxygen (3-oxa analogue, CAS 335599-07-0) alters electronic properties and solubility, expanding utility in non-antibiotic applications .
Biological Activity
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 146726-13-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 273.29 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. Studies employing DPPH radical scavenging assays have shown that certain derivatives exhibit significant antioxidant activity .
Potential as Therapeutic Agents
The compound's structural features suggest potential applications in treating various diseases. For example, its ability to modulate neurotransmitter systems could make it a candidate for addressing neurological disorders . Additionally, its interaction with specific enzymes involved in metabolic pathways has been studied for implications in drug design .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of azabicyclic compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at low concentrations, suggesting a potent antimicrobial profile .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Case Study 2: Antioxidant Activity
In a comparative study assessing the antioxidant properties of various compounds, this compound was found to have an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .
Q & A
Q. What are the established synthetic routes for Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via endo-exo isomerization using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst, achieving high yields (e.g., 85–90%) by optimizing solvent polarity and temperature. For example, DBU-mediated cyclization of precursor intermediates in anhydrous tetrahydrofuran (THF) at 60°C minimizes side reactions . Alternative routes include Michael-initiated ring closure reactions, which form bicyclic scaffolds in excellent yields (>90%) under basic conditions (e.g., KOH in ethanol) .
Q. How is the bicyclic scaffold characterized structurally, and what analytical techniques are critical for confirmation?
X-ray crystallography is the gold standard for confirming the fused bicyclic structure, particularly the cis-fusion of the aziridine and cyclopropane rings. Nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and ) resolves stereochemistry, with characteristic shifts for the ester carbonyl (δ ~170 ppm) and azabicyclic protons (δ 3.5–4.5 ppm). Infrared (IR) spectroscopy identifies key functional groups, such as the carbonyl stretch at 1740–1780 cm .
Q. What are the primary pharmacological applications of this compound?
The compound serves as a key intermediate in synthesizing Trovafloxacin mesilate, a broad-spectrum antibiotic. Its bicyclic core mimics peptide backbones, enabling use in peptidomimetics for targeting enzyme active sites (e.g., proteases) . Derivatives also act as triple reuptake inhibitors (SERT, NET, DAT) with >30% oral bioavailability in preclinical models .
Q. What purification strategies are recommended for isolating the compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from byproducts. Recrystallization in ethanol/water mixtures improves purity (>98%), while HPLC (C18 column, acetonitrile/water mobile phase) is used for analytical validation .
Advanced Research Questions
Q. How does the endo-exo isomerization mechanism proceed during synthesis, and what role does DBU play?
DBU deprotonates the precursor’s α-carbon, inducing a ring-opening/ring-closing cascade that stabilizes the exo-isomer via minimized steric hindrance. Computational studies (DFT, B3LYP/6-31G*) show the exo form is energetically favored by ~3 kcal/mol due to reduced torsional strain in the bicyclic system .
Q. What computational methods are used to predict crystallization behavior and optimize polymorph formation?
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model solvent interactions during crystallization. Thermodynamic parameters (e.g., solubility, nucleation rates) are derived from phase diagrams using software like COSMOtherm. These methods guided the isolation of a stable monoclinic polymorph with enhanced bioavailability .
Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?
Systematic reaction profiling (e.g., varying base strength, solvent polarity) identifies optimal conditions. For example, DBU outperforms weaker bases (e.g., KCO) by accelerating ring closure kinetics. Contradictions in yields (e.g., 70% vs. 90%) often stem from incomplete purification or side reactions (e.g., ester hydrolysis), addressed via in situ monitoring (FTIR, Raman) .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?
Substituents at the 3-benzyl position modulate lipophilicity and target binding. For instance, electron-withdrawing groups (e.g., -CF) improve blood-brain barrier penetration, while bulky groups (e.g., -tBu) reduce metabolic clearance. Pharmacophore models highlight the importance of the dioxo moiety for hydrogen bonding with serotonin transporters (SERT) .
Q. What mechanistic pathways explain the compound’s reactivity in ring-opening reactions?
Acid-catalyzed hydrolysis of the ester group proceeds via a tetrahedral intermediate, while nucleophilic attack at the aziridine nitrogen (e.g., by amines) triggers ring opening to form linear diamines. Kinetic studies (UV-Vis, NMR) reveal pseudo-first-order kinetics with activation energies of ~50 kJ/mol .
Q. How are in vitro biological activities assessed, and what assays validate target engagement?
Radioligand binding assays (e.g., -citalopram for SERT) quantify inhibition constants (K), while microdialysis in rat brains measures neurotransmitter reuptake inhibition. Functional assays (e.g., cAMP accumulation) confirm downstream signaling effects, with IC values typically <100 nM for lead derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
